Fmoc-5-bromo-DL-tryptophan

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

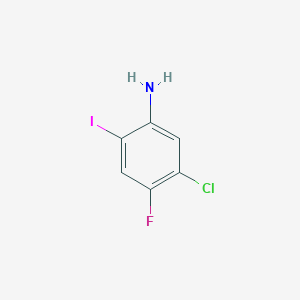

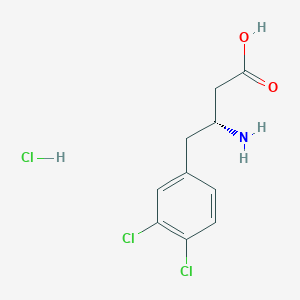

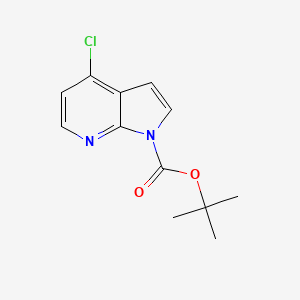

Fmoc-5-bromo-DL-tryptophan is a synthetic amino acid with the molecular formula C26H21BrN2O4 and a molecular weight of 505.36 . It has an Fmoc-protecting group, which is commonly used in peptide synthesis . The bromine atom adds unique chemical properties, including high electronegativity, reactivity, and isotope effect .

Synthesis Analysis

This compound is a versatile and useful building block for peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C26H21BrN2O4 . It includes a bromine atom at the 5th position of the tryptophan indole ring, and an Fmoc-protecting group .Chemical Reactions Analysis

The Fmoc group in this compound is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical and Chemical Properties Analysis

This compound has a molecular weight of 505.36 . It is recommended to be stored at room temperature .Applications De Recherche Scientifique

Peptide Synthesis and Modification

Fmoc-5-bromo-DL-tryptophan plays a critical role in the synthesis and modification of peptides. Research has explored the development of quenched fluorescent substrates for peptidases, employing alternative fluorescent amino acids to tryptophan for enhanced fluorescence and specificity in enzymatic studies. For instance, DL-2-Amino-3-(7-methoxy-4-coumaryl)propionic acid (Amp) has been synthesized and used in peptide derivatives for peptidase activity analysis, demonstrating its utility in fluorescent peptide substrates (Knight, 1991).

Additionally, the synthesis of peptides incorporating 5-hydroxytryptophan as a building block, using Fmoc/tBu chemistry, highlights the methodological advancements in oligopeptide synthesis for therapeutic agent development. This emphasizes the importance of such amino acids in optimizing the characteristics of lead compounds in drug discovery processes (Lescrinier et al., 1995).

Molecular Imprinting and Adsorption Studies

Fmoc-tryptophan derivatives have been utilized in molecular imprinting to understand the solvent effects in chromatography on molecularly imprinted polymers (MIPs). Studies have shown how different organic solvents impact the affinity and selectivity of MIPs towards Fmoc-tryptophan enantiomers. This research provides insights into optimizing chromatographic conditions for specific analytical and preparative applications, thereby enhancing the selectivity and efficiency of MIP-based separations (Kim & Guiochon, 2005).

Drug Development and Therapeutic Applications

Research on tryptophan-containing dipeptide derivatives has identified potential antagonists for the formyl peptide receptor 1 (FPR1), implicated in inflammatory diseases. This highlights the role of Fmoc-tryptophan derivatives in the development of new therapeutic agents for treating neutrophilic inflammatory diseases, showcasing the versatility of tryptophan derivatives in medicinal chemistry (Hwang et al., 2013).

Mécanisme D'action

Target of Action

It is known that fluorenylmethyloxycarbonyl (fmoc) conjugated amino acids, such as fmoc-5-bromo-dl-tryptophan, are commonly used in peptide synthesis .

Mode of Action

The Fmoc group acts as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS). It is stable and easily removable, allowing for efficient synthesis of peptides .

Biochemical Pathways

As a component in peptide synthesis, it likely plays a role in the formation of peptide bonds and the assembly of complex peptide structures .

Result of Action

In the context of peptide synthesis, the fmoc group aids in the formation of peptide bonds, contributing to the assembly of complex peptide structures .

Action Environment

It is known that fmoc conjugated amino acids are stable under a variety of conditions, making them suitable for use in various research and industrial applications .

Safety and Hazards

Orientations Futures

Fmoc-5-bromo-DL-tryptophan is a valuable tool in proteomics research . Its unique properties make it a versatile building block for peptide synthesis . Future research may explore its potential applications in scientific experiments, including peptide synthesis, drug discovery, biomaterials, and bioimaging .

Propriétés

IUPAC Name |

3-(5-bromo-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21BrN2O4/c27-16-9-10-23-21(12-16)15(13-28-23)11-24(25(30)31)29-26(32)33-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAIIUHJPRPJYHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=C(C=C5)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21BrN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Cyano-4'-(3-(1-methylethylsulfonamido)thiophen-2-yl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1326259.png)

![2,3-Dihydro-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxan-2yl)phenyl]-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1326269.png)

![(E)-(4R,9aS)-7-[3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzylidene]-4-(3,4,5-trifluorophenyl)hexahydropyrido[2,1-c][1,4]oxazin-6-one](/img/structure/B1326275.png)